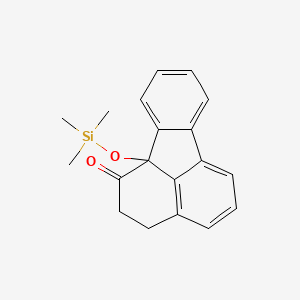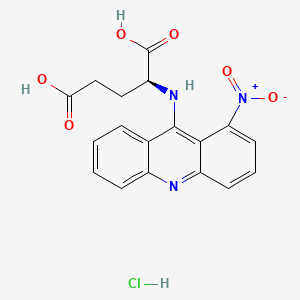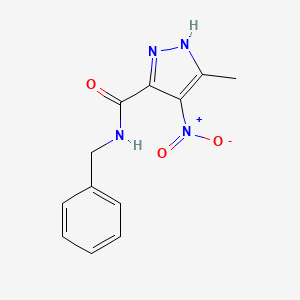
1-Chloro-2-(2-chloroethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chloroethoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 2-chloroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-chloroethoxymethyl)benzene typically involves the reaction of 1-chloro-2-(chloromethyl)benzene with 2-chloroethanol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
1-chloro-2-(chloromethyl)benzene+2-chloroethanol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2-(2-chloroethoxymethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
Chemical Industry: Employed in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-chloroethoxymethyl)benzene in chemical reactions involves the nucleophilic attack on the electrophilic carbon atoms bearing the chlorine substituents. This leads to the formation of intermediates, which then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-2-methylbenzene
- 2-Chloroethoxybenzene
Uniqueness
1-Chloro-2-(2-chloroethoxymethyl)benzene is unique due to the presence of both a chloromethyl group and a 2-chloroethoxy group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
| 82157-25-3 | |
Formule moléculaire |
C9H10Cl2O |
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
Clé InChI |
USYNCHYKXPUTQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/no-structure.png)


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)


![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)

